
5-(4-bromophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Übersicht
Beschreibung
5-(4-bromophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole, also known as BPO, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in drug development. BPO is a member of the oxadiazole family, which has been shown to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
Crystallographic Analysis of Oxadiazole Derivatives
Structural Characteristics The oxadiazole ring in compounds such as 2,3-Dibromo-3-(4-bromophenyl)-1-[3-(4-methoxyphenyl)sydnon-4-yl]propan-1-one shows a nearly planar structure with specific dihedral angles formed between the central oxadiazole ring and the bromo-substituted and methoxy-substituted benzene rings. An intramolecular hydrogen bond is observed, contributing to the molecule's stability and geometry. Such structural insights are crucial for understanding the molecular interactions and properties of these compounds (Fun et al., 2011).
Applications in Corrosion Inhibition
Efficacy as a Corrosion Inhibitor The compound 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole exhibits remarkable efficiency as a corrosion inhibitor for mild steel in sulfuric acid media. The efficiency exceeds 96% under specific conditions, and the inhibition mechanism is presumed to be due to the adsorption of oxadiazole molecules on the metal surface. Such compounds offer significant potential in protecting metals against corrosion, crucial for industrial applications (Bouklah et al., 2006).
Anti-tumor and Antimicrobial Properties
Potential in Anti-tumor Treatment Derivatives containing the 1,3,4-oxadiazole moiety, such as certain novel pyrazole derivatives, have been found to exhibit significant anti-tumor activities. These compounds present a potential pathway for the development of new anti-cancer drugs, contributing to the field of oncology (Jin, 2014).
Antimicrobial and Antileishmanial Activity Compounds like 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one exhibit antimicrobial activities against a range of bacterial species and significant antileishmanial activity. This highlights their potential use in treating infections and tropical diseases (Ustabaş et al., 2020).
Optical and Electronic Applications
Optical Limiting and Nonlinear Optical Properties Certain 1,3,4-oxadiazole derivatives, especially those containing Bromine, have demonstrated properties as optical limiters, making them of interest for applications in optoelectronics. Their ability to limit light intensity through nonlinear optical absorption suggests potential in developing devices to protect sensitive optical sensors or human eyes from damage by intense light beams (Chandrakantha et al., 2011).
Luminescence and Quantum Yield Compounds like 5-(2-Hydroxyphenyl)-3-methyl-1,2,4-oxadiazole and its derivatives exhibit luminescence with emission maxima ranging significantly. Notably, certain derivatives and their zinc(II) complexes demonstrate high luminescence quantum yield, indicating potential applications in materials science, particularly in the development of new luminescent materials (Mikhailov et al., 2016).
Eigenschaften
IUPAC Name |
5-(4-bromophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2/c1-19-13-8-4-10(5-9-13)14-17-15(20-18-14)11-2-6-12(16)7-3-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRDNLPGDBWCEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




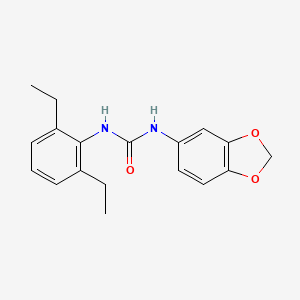
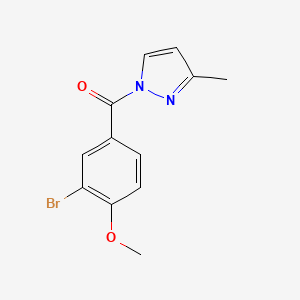
![4-chloro-2-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5716444.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5716445.png)

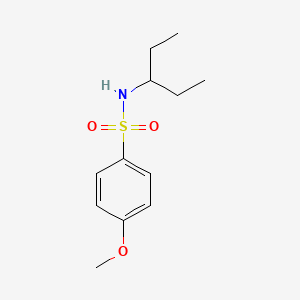
![2-{4-[1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}ethanol](/img/structure/B5716471.png)
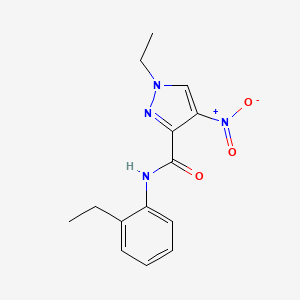
![4-chloro-N-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5716483.png)
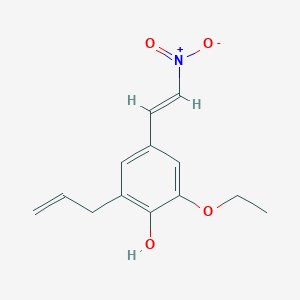
![2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5716494.png)
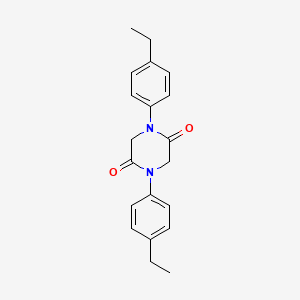
![5-{[(4-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5716502.png)